molecular formula C17H13Cl2NO4 B2509859 [2-(2,6-Dichloro-3-methylanilino)-2-oxoethyl] 2-formylbenzoate CAS No. 730993-48-3

[2-(2,6-Dichloro-3-methylanilino)-2-oxoethyl] 2-formylbenzoate

Cat. No. B2509859
CAS RN: 730993-48-3
M. Wt: 366.19
InChI Key: SZMUFPUXHHVDPC-UHFFFAOYSA-N
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Description

[2-(2,6-Dichloro-3-methylanilino)-2-oxoethyl] 2-formylbenzoate is a chemical compound that has gained attention due to its potential use in scientific research. This compound is a member of the class of oxoanilides and is used in various fields of research such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of [2-(2,6-Dichloro-3-methylanilino)-2-oxoethyl] 2-formylbenzoate is not fully understood. However, it has been reported to interact with specific proteins and enzymes in cells. It has been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that this compound may disrupt protein-protein interactions, leading to the inhibition of specific cellular processes.
Biochemical and Physiological Effects:
[2-(2,6-Dichloro-3-methylanilino)-2-oxoethyl] 2-formylbenzoate has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to inhibit the activity of specific enzymes involved in cancer cell growth and proliferation. In addition, this compound has been shown to enhance drug delivery to specific tissues and reduce toxicity.

Advantages and Limitations for Lab Experiments

The advantages of using [2-(2,6-Dichloro-3-methylanilino)-2-oxoethyl] 2-formylbenzoate in lab experiments include its potential use as an anticancer agent, its ability to disrupt protein-protein interactions, and its potential use as a drug delivery system. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity.

Future Directions

There are several future directions for the study of [2-(2,6-Dichloro-3-methylanilino)-2-oxoethyl] 2-formylbenzoate. One direction is to further investigate its potential use as an anticancer agent. This could involve studying its mechanism of action and conducting preclinical trials to evaluate its efficacy and safety. Another direction is to explore its potential use as a drug delivery system. This could involve developing new formulations of this compound and evaluating their efficacy and safety in preclinical and clinical trials. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound and its potential use in other fields of scientific research.

Synthesis Methods

The synthesis of [2-(2,6-Dichloro-3-methylanilino)-2-oxoethyl] 2-formylbenzoate involves the reaction of 2,6-dichloro-3-methylaniline with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with formic acid to yield [2-(2,6-Dichloro-3-methylanilino)-2-oxoethyl] 2-formylbenzoate. This synthesis method has been reported in various research articles and is considered to be a reliable and efficient method for the preparation of this compound.

Scientific Research Applications

[2-(2,6-Dichloro-3-methylanilino)-2-oxoethyl] 2-formylbenzoate has been used in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential use as an anticancer agent. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, this compound has been used as a tool for studying protein-protein interactions. It has been reported to bind to a specific protein and disrupt its interaction with other proteins. In pharmacology, this compound has been studied for its potential use as a drug delivery system. It has been reported to enhance the delivery of drugs to specific tissues and reduce their toxicity.

properties

IUPAC Name

[2-(2,6-dichloro-3-methylanilino)-2-oxoethyl] 2-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO4/c1-10-6-7-13(18)16(15(10)19)20-14(22)9-24-17(23)12-5-3-2-4-11(12)8-21/h2-8H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMUFPUXHHVDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC(=O)COC(=O)C2=CC=CC=C2C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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